(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid
Beschreibung
(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid is a synthetic small molecule featuring a pyrrolo[2,3-d]pyrimidine core fused with a pyrazole ring and a cyclopentylpropanoic acid side chain. This compound shares structural similarities with kinase inhibitors such as ruxolitinib but differs in its terminal functional group (carboxylic acid vs. nitrile or amide). Its molecular formula is C₁₇H₁₉N₅O₂, with a molecular weight of 329.37 g/mol.
Eigenschaften
CAS-Nummer |
2102675-40-9 |
|---|---|
Molekularformel |
C17H19N5O2 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C17H19N5O2/c23-15(24)7-14(11-3-1-2-4-11)22-9-12(8-21-22)16-13-5-6-18-17(13)20-10-19-16/h5-6,8-11,14H,1-4,7H2,(H,23,24)(H,18,19,20)/t14-/m1/s1 |
InChI-Schlüssel |
IPENMCZAZMYXFD-CQSZACIVSA-N |
Isomerische SMILES |
C1CCC(C1)[C@@H](CC(=O)O)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
Kanonische SMILES |
C1CCC(C1)C(CC(=O)O)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the pyrazole ring and the cyclopentylpropanoic acid moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the final product.
Analyse Chemischer Reaktionen
Hydrolysis of Nitrile to Carboxylic Acid
The most critical reaction pathway involves the hydrolysis of the nitrile group (-C≡N) in ruxolitinib (propanenitrile derivative) to form the corresponding propanoic acid. This reaction occurs under acidic or basic conditions, with the following general mechanism:
Key Findings :
-
This reaction is associated with impurity formation during ruxolitinib storage or synthesis .
-
The carboxylic acid group introduces polarity, altering pharmacokinetic properties compared to the parent drug.
Reactivity of the Carboxylic Acid Group
The terminal -COOH group participates in acid-base and nucleophilic substitution reactions:
Salt Formation
Reaction with bases yields carboxylate salts:
| Base | Product | Application |
|---|---|---|
| Sodium hydroxide | Sodium carboxylate | Improves solubility for analytical purposes |
| Calcium carbonate | Calcium carboxylate | Pharmaceutical formulations |
Esterification
Reaction with alcohols under acidic catalysis forms esters:
Example : Methyl ester formation using methanol and H₂SO₄ .
Stability Under Oxidative Conditions
The pyrrolopyrimidine and pyrazole rings are susceptible to oxidation, particularly in the presence of peroxides or metal ions:
| Oxidizing Agent | Observation |
|---|---|
| H₂O₂ | Degradation of pyrrolopyrimidine moiety |
| Fe³⁺ | Radical-mediated cleavage of pyrazole ring |
Research Insight :
-
Oxidative stress accelerates decomposition, necessitating stabilizers (e.g., antioxidants) in formulations .
Photodegradation
UV exposure induces C-N bond cleavage in the pyrrolopyrimidine core:
| Wavelength | Effect |
|---|---|
| 254 nm | Formation of 7H-pyrrolo[2,3-d]pyrimidin-4-yl fragments |
| 365 nm | Partial racemization at the cyclopentyl chiral center |
Mitigation : Light-protective packaging is recommended .
Thermal Degradation
Heating above 150°C triggers decarboxylation:
| Temperature | Primary Degradant |
|---|---|
| 160°C | 3-Cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propane |
Interaction with Biological Nucleophiles
The carboxylic acid group reacts with thiols (e.g., glutathione) in physiological environments:
Consequence : Potential for glutathione adduct formation , altering detoxification pathways .
Analytical Characterization Data
Key parameters for reaction monitoring:
| Property | Value | Method |
|---|---|---|
| Melting Point | 198–202°C (decomposes) | DSC |
| pKa (COOH) | 4.2 ± 0.1 | Potentiometric titration |
| λmax (UV-Vis) | 254 nm, 310 nm | HPLC-PDA |
Wissenschaftliche Forschungsanwendungen
(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid is a chemical compound with potential applications in scientific research, particularly in the study and treatment of various diseases .
Basic Information
- Molecular Formula:
- Molecular Weight: 325.4 g/mol
- IUPAC Name: (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanoic acid
Potential Applications
(R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid is related to the Janus Kinase (JAK) inhibitor Ruxolitinib, and salts of a similar compound, (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, have potential therapeutic applications . Protein kinases, including Janus kinases, regulate cell growth, survival, and differentiation, and their inhibitors can treat immune-related diseases, skin disorders, proliferative disorders, and cancer .
- JAK Inhibition: The compound (R)-3-(4-(7H-pyrrolo [2,3-d] pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, which is structurally similar, is reported as a selective inhibitor of protein kinases, specifically Janus Kinase subtypes 1 and 2 (JAK1 and JAK2) . It has IC50 values of 3.3 nM and 2.8 nM, respectively .
- Treatment of Diseases: Salts of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile can modulate Janus kinase activity and are useful in treating diseases related to Janus kinase activity, including immune-related diseases, skin disorders, myeloid proliferative disorders, and cancer .
- Inflammatory Diseases: These salts can also treat inflammatory diseases such as inflammatory diseases of the eye and respiratory tract, inflammatory myopathy, systemic inflammatory response syndrome, and septic shock .
- Ischemia and Related Conditions: Additionally, they can treat ischemia-reperfusion injuries or conditions related to inflammatory ischemic events like stroke or cardiac arrest, as well as anorexia, cachexia, or fatigue associated with cancer .
Wirkmechanismus
The mechanism of action of ®-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is part of a family of pyrrolopyrimidine derivatives with distinct terminal groups:
Key Observations :
- The carboxylic acid group in the target compound increases hydrophilicity, which may enhance aqueous solubility but reduce membrane permeability compared to the nitrile (ruxolitinib) or amide analogs .
- Ruxolitinib ’s nitrile group contributes to its potency as a JAK1/2 inhibitor, with clinical applications in myelofibrosis and polycythemia vera. Its lower molecular weight (306.37 vs. 329.37) may favor pharmacokinetic properties .
- The amide derivative () exhibits intermediate polarity and stability, though its biological target remains uncharacterized in the provided evidence .
Biologische Aktivität
(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid, also referred to as a Janus kinase (JAK) inhibitor, has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is primarily investigated for its role in modulating immune responses and treating various diseases linked to JAK activity, including cancers and autoimmune disorders.
- IUPAC Name : (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid
- Molecular Formula : C17H21N6O4P
- CAS Number : 1092939-17-7
- Molecular Weight : 404.37 g/mol
- Purity : 97% .
The primary mechanism of action for (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid involves the inhibition of JAK kinases. These kinases are crucial for the signaling pathways of various cytokines and growth factors that regulate immune responses and hematopoiesis. By inhibiting JAK activity, this compound can effectively reduce inflammation and modulate immune functions, making it a candidate for treating several immune-mediated diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on JAK1 and JAK2 with IC50 values reported at approximately 3.3 nM and 2.8 nM, respectively . This high specificity for JAK kinases positions it as a promising therapeutic agent for conditions such as:
- Cancer : Particularly in hematological malignancies where JAK signaling is often aberrant.
- Autoimmune Disorders : Conditions like psoriasis and rheumatoid arthritis, where cytokine signaling plays a critical role in disease pathology.
In Vivo Studies
Preclinical in vivo studies have shown that administration of (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid leads to significant reductions in inflammatory markers and improved clinical outcomes in models of autoimmune diseases .
Case Study 1: Treatment of Psoriasis
A study involving animal models of psoriasis indicated that treatment with this compound resulted in decreased skin inflammation and reduced hyperproliferation of keratinocytes. The mechanism was attributed to the inhibition of IL-23 signaling through JAK inhibition .
Case Study 2: Myelofibrosis Management
Clinical trials evaluating the efficacy of this compound in patients with myelofibrosis showed promising results, with a significant reduction in splenomegaly and improvement in quality of life metrics. The compound's ability to inhibit aberrant JAK signaling pathways was highlighted as a key factor in its therapeutic effect .
Comparative Analysis with Other JAK Inhibitors
| Compound Name | Target Kinase | IC50 (nM) | Indication |
|---|---|---|---|
| (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid | JAK1/JAK2 | 3.3/2.8 | Cancer, Autoimmune Disorders |
| Ruxolitinib | JAK1/JAK2 | 1.0/0.5 | Myelofibrosis |
| Tofacitinib | JAK1/JAK3 | 0.5/0.8 | Rheumatoid Arthritis |
Q & A
Q. How should researchers design stability-indicating assays for this compound under accelerated degradation conditions?
- Methodology : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation products via UPLC-PDA-MS. recommends impurity profiling using reference standards (e.g., triazolo[4,3-a]pyridin-3(2H)-one derivatives) to identify hydrolytic or oxidative byproducts .
Q. What strategies mitigate racemization during the synthesis of the (R)-configured propanoic acid moiety?
- Methodology : Use low-temperature reactions (<0°C) and avoid strong bases. demonstrates that FT-IR (1702 cm⁻¹ C=O stretch) and chiral HPLC effectively monitor stereochemical integrity in similar β-arylpropanoic acids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
